Cas no 89943-20-4 ((E)-2-Cyano-3-ethoxybut-2-enethioamide)

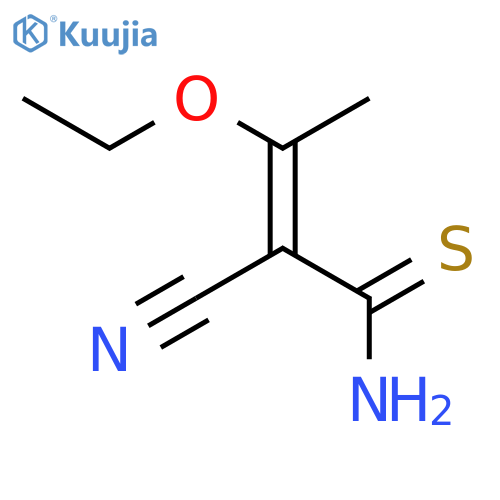

89943-20-4 structure

商品名:(E)-2-Cyano-3-ethoxybut-2-enethioamide

(E)-2-Cyano-3-ethoxybut-2-enethioamide 化学的及び物理的性質

名前と識別子

-

- (E)-2-Cyano-3-ethoxybut-2-enethioamide

- 2-cyano-3-ethoxybut-2-enethioamide

- SCHEMBL3865587

- (2E)-2-Cyano-3-ethoxybut-2-enethioamide

- 116595-42-7

- NSC-521450

- 2-Butenethioamide, 2-cyano-3-ethoxy-, (E)-

- CCG-43181

- (2E)-2-Cyano-3-ethoxy-2-butenethioamide

- NSC 521450

- Crotonamide, 2-cyano-3-(ethoxy)thio-

- 2-Butenethioamide, 2-cyano-3-ethoxy-, (2E)-

- DTXSID3072951

- 89943-20-4

- SR-01000633121-1

- 2-Butenethioamide, 2-cyano-3-ethoxy-

- 2-cyano-3-ethoxythiocrotonamide

- 8MQX2EV4ZV

- (E)-2-Cyano-3-ethoxy-but-2-enethioic acid amide

- HMS566I02

- QRQWVBSLABMWFN-AATRIKPKSA-N

- Crotonamide, 2-cyano-3-ethoxythio-

-

- MDL: N/A

- インチ: InChI=1S/C7H10N2OS/c1-3-10-5(2)6(4-8)7(9)11/h3H2,1-2H3,(H2,9,11)

- InChIKey: QRQWVBSLABMWFN-UHFFFAOYSA-N

- ほほえんだ: CCOC(C)=C(C(N)=S)C#N

計算された属性

- せいみつぶんしりょう: 170.051

- どういたいしつりょう: 170.051

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 236

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 91.1A^2

- 疎水性パラメータ計算基準値(XlogP): 0.6

じっけんとくせい

- 密度みつど: 1.168

- ふってん: 330.4°C at 760 mmHg

- フラッシュポイント: 153.6°C

- 屈折率: 1.554

(E)-2-Cyano-3-ethoxybut-2-enethioamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1748232-1g |

2-Cyano-3-ethoxybut-2-enethioamide |

89943-20-4 | 98% | 1g |

¥1921.00 | 2024-04-26 | |

| Chemenu | CM194653-5g |

2-Cyano-3-ethoxybut-2-enethioamide |

89943-20-4 | 95% | 5g |

$*** | 2023-05-29 |

(E)-2-Cyano-3-ethoxybut-2-enethioamide 関連文献

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

-

Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

89943-20-4 ((E)-2-Cyano-3-ethoxybut-2-enethioamide) 関連製品

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

推奨される供給者

Amadis Chemical Company Limited

(CAS:89943-20-4)(E)-2-Cyano-3-ethoxybut-2-enethioamide

清らかである:99%

はかる:1g

価格 ($):165.0